3-Methylcytosine
Overview
Description
3-Methylcytosine is a modified nucleobase derived from cytosine, where a methyl group is attached to the nitrogen atom at position 3. This compound is a pyrimidone and plays a significant role in various biological processes, particularly in the context of DNA methylation and repair mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcytosine can be synthesized through the methylation of cytosine. The methylation process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the nitrogen atom at position 3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 3-Methylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are often studied in the context of DNA damage and repair.
Reduction: Although less common, reduction reactions can modify the methyl group or other functional groups on the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various methylated and oxidized derivatives of cytosine, which have distinct biological and chemical properties .
Scientific Research Applications
3-Methylcytosine has several important applications in scientific research:
Chemistry: It is used as a model compound to study methylation reactions and the effects of methylation on nucleobase stability and reactivity.
Biology: this compound is a key intermediate in the study of DNA methylation and demethylation processes. It helps in understanding the mechanisms of DNA repair and the role of methylation in gene expression regulation.
Medicine: The compound is studied for its potential role in cancer therapy, particularly in understanding how methylation affects cancer cell proliferation and survival.
Industry: It is used in the development of diagnostic tools and therapeutic agents targeting methylation-related pathways
Mechanism of Action
3-Methylcytosine exerts its effects primarily through its role in DNA methylation. The methyl group at position 3 can interfere with base pairing and DNA replication, leading to mutations and genomic instability. The compound is recognized and repaired by specific DNA repair enzymes, such as AlkB homologues, which catalyze the oxidative demethylation of this compound, restoring the normal cytosine base .
Comparison with Similar Compounds
5-Methylcytosine: Another methylated form of cytosine, where the methyl group is attached to the carbon atom at position 5. It is more common and plays a crucial role in epigenetic regulation.
N4-Methylcytosine: Methylated at the nitrogen atom at position 4, this compound is less common and primarily found in bacterial DNA.
Uniqueness of 3-Methylcytosine: this compound is unique due to its specific methylation site, which significantly impacts its chemical reactivity and biological role. Unlike 5-Methylcytosine, which is involved in gene silencing, this compound is more associated with DNA damage and repair mechanisms .
Properties
IUPAC Name |
6-amino-1-methylpyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(6)2-3-7-5(8)9/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPWZCZXAMXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941068, DTXSID80901521 | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_648 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4776-08-3, 19380-02-0 | |
Record name | 3-Methylcytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4776-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylcytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone, 4-imino-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019380020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-methylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylcytosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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